molecular formula C7H15N3O5 B1343934 Glycyl-L-glutamine monohydrate CAS No. 172669-64-6

Glycyl-L-glutamine monohydrate

Cat. No.: B1343934
CAS No.: 172669-64-6
M. Wt: 221.21 g/mol
InChI Key: KLFWVRQACSYLOH-WCCKRBBISA-N
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Description

Glycyl-L-glutamine monohydrate (Gly-Gln) is a dipeptide form of L-glutamine that serves as a superior, stable alternative to free L-glutamine in cell culture applications. Its key research value lies in its enhanced solubility and thermostability in solution compared to glutamine alone, which helps prevent the accumulation of cytotoxic ammonia in long-term cell cultures . Following addition to culture media, Gly-Gln is hydrolyzed by cellular peptidases, providing a steady and efficient source of both glutamine and glycine for cells . This mechanism supports higher cell yields and improves substrate utilization and metabolism, making it particularly valuable for sensitive cultures such as equine and other mammalian embryos . Furthermore, research indicates that Gly-Gln is advantageous for myocardial preservation in model systems, where it enhances cardiocyte energy metabolism and augments the synthesis of ATP and glutathione . The compound is characterized by its white to off-white crystalline appearance and high purity, typically ≥97% (HPLC) . Suppliers commonly recommend storage at -20°C, though storage at room temperature in a cool, dark place is also indicated .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWVRQACSYLOH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647443
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172669-64-6
Record name Glycyl-glutamine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL-GLUTAMINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Overview

This method involves protecting the amino terminus of glycine with a tert-butoxycarbonyl (Boc) group, followed by condensation with L-glutamine using chloroformate chemistry, and subsequent deprotection to yield glycyl-L-glutamine.

Process Details

  • Step 1: Protection of glycine’s N-terminal amino group with Boc anhydride to form N-tert-butoxycarbonyl-glycine.
  • Step 2: Condensation of N-Boc-glycine with L-glutamine using chloroformate reagents to form N-Boc-glycyl-L-glutamine.
  • Step 3: Removal of the Boc protecting group by trifluoroacetic acid treatment to obtain crude glycyl-L-glutamine.
  • Step 4: Recrystallization to achieve high purity.

Advantages

  • Raw materials are inexpensive and readily available.
  • Mild reaction conditions and simple post-reaction processing.
  • Avoidance of highly toxic solvents such as benzene.
  • Environmentally friendly with minimal waste generation.
  • Suitable for industrial-scale production with high purity output.

Reference Data Summary

Step Reagents/Conditions Outcome
Boc protection Boc anhydride, mild conditions N-Boc-glycine
Condensation Chloroformate, L-glutamine N-Boc-glycyl-L-glutamine
Deprotection Trifluoroacetic acid Crude glycyl-L-glutamine
Purification Recrystallization High purity glycyl-L-glutamine

This method is described in patent CN102993271A and is noted for its industrial applicability and environmental safety.

Industrial Preparation via Chloroacetyl Chloride Acylation and Ammonolysis

Overview

This industrial method uses chloroacetyl chloride to acylate L-glutamine under controlled low temperature and alkaline conditions, followed by ammonolysis under pressure to form glycyl-L-glutamine.

Process Details

  • Step 1: Acylation of L-glutamine with chloroacetyl chloride in a mixed solvent system (water and toluene) at 8–12 °C, maintaining pH 10.0–11.0.
  • Step 2: Phase separation and pH adjustment of the aqueous phase.
  • Step 3: Electrodialysis membrane separation to purify N-chloroacetyl-L-glutamine aqueous solution.
  • Step 4: Ammonolysis by introducing ammonia gas under pressure (0.6–0.8 MPa) at 38–42 °C for 2–3 hours.
  • Step 5: Concentration, crystallization, filtration, washing, and vacuum drying to obtain crude glycyl-L-glutamine.
  • Step 6: Further purification by resin treatment (WA-30 resin) and recrystallization to achieve injection-grade purity.

Advantages

  • Uses a single type of organic solvent, facilitating solvent recovery and reuse.
  • High product purity (up to 98.8%) and good molar yield (~74%).
  • Environmentally friendly with controlled waste generation.
  • Suitable for large-scale industrial production meeting pharmaceutical standards.

Reaction Conditions and Yields

Parameter Condition/Value
Acylation temperature 8–12 °C
pH during acylation 10.0–11.0
Ammonolysis pressure 0.6–0.8 MPa
Ammonolysis temperature 38–42 °C
Crude product purity 98.8%
Molar yield 74%

This method is detailed in patent CN112480208B and is optimized for industrial scalability and environmental compliance.

Preparation via Phthaloyl Protection and Hydrazinolysis

Overview

This method employs phthaloyl protection of glycine, followed by low-temperature condensation with L-glutamine and subsequent hydrazinolysis to yield glycyl-L-glutamine.

Process Details

  • Step 1: Mixing L-glutamine with carbonate aqueous solution to generate bicarbonate, providing a stable weakly alkaline environment.
  • Step 2: Low-temperature dropwise addition of phthaloylglycyl chloride to the glutamine solution, facilitating condensation while neutralizing hydrochloric acid by-product.
  • Step 3: Hydrazinolysis of the phthaloyl-protected intermediate with excess hydrazine hydrate to remove the protecting group and obtain glycyl-L-glutamine.
  • Step 4: Purification and isolation of the product.

Advantages

  • Stable reaction environment reduces side reactions.
  • Avoids use of triethylamine, simplifying purification.
  • High reaction efficiency and product content.
  • Low equipment cost and easy to scale industrially.

Summary Table

Step Reagents/Conditions Notes
Carbonate aqueous mixing Generates bicarbonate for pH control Stabilizes reaction environment
Condensation Phthaloylglycyl chloride, low temp Efficient HCl neutralization
Hydrazinolysis Excess hydrazine hydrate Removes phthaloyl group
Purification Standard isolation techniques High purity product

This method is described in patent CN104650178A and is noted for its operational simplicity and industrial feasibility.

Summary Comparison of Preparation Methods

Method Key Features Advantages Industrial Suitability
Boc Protection & Chloroformate Mild, environmentally friendly High purity, simple post-processing Good for industrial scale
Chloroacetyl Chloride & Ammonolysis Controlled pH, membrane purification High yield, injection-grade purity Excellent industrial method
Phthaloyl Protection & Hydrazinolysis Stable pH, avoids triethylamine High efficiency, low cost Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions: Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glycine, L-glutamine, and various oxidized or substituted derivatives of the original compound .

Scientific Research Applications

Glycyl-L-glutamine monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Glycyl-L-glutamine Monohydrate and Related Compounds

Compound Name Molecular Formula Molecular Weight Biological Activity Stability & Applications
This compound C₇H₁₃N₃O₄·H₂O 221.21 Inhibits α-MSH-induced thermogenesis; reverses TPN-induced lymphoid atrophy . High stability; used in neuropeptide and immunology research .
L-Glutamine C₅H₁₀N₂O₃ 146.14 Precursor for protein synthesis; supports immune function . Less stable in solution; prone to degradation .
Glycyl-DL-threonine hydrate C₅H₁₀N₂O₄·H₂O 196.16 No specific neuropeptide activity reported. Lower purity (95%); limited research applications .
Glycylglycine ethyl ester hydrochloride C₆H₁₂N₂O₃·HCl 200.63 Model peptide for enzymatic studies. Used in structural biology; no reported thermoregulatory effects .
L-Glutamic acid monosodium salt monohydrate C₅H₈NNaO₄·H₂O 187.13 Flavor enhancer; no neuropeptide role. Hygroscopic; industrial applications .

Key Research Findings

(a) Thermoregulatory Activity

This compound uniquely inhibits α-MSH-induced hyperthermia in rats (0.85°C rise blocked at 3.0 nmol dose) without intrinsic thermoregulatory activity. In contrast, equimolar glutamine or glycine lacks this effect, indicating its action is peptide-specific .

(b) Immunomodulatory Effects

Both glycyl-L-glutamine and glutamine reverse total parenteral nutrition (TPN)-induced atrophy in gut-associated lymphoid tissue.

(c) Analytical Differentiation

This compound requires specialized quantification methods (e.g., RP-HPLC with DNFB derivatization) due to its structure, whereas glutamine is typically analyzed via simpler assays like enzymatic kits .

Commercial and Handling Considerations

  • Purity & Availability: this compound is available at ≥98% purity (TCI America, Glentham Life Sciences) , surpassing glycyl-DL-threonine (95%) and glycylglycine derivatives .
  • Storage : Stable as a crystalline powder at 20°C; avoid moisture to prevent hydrolysis .
  • Regulatory Status: Classified as non-hazardous, unlike some glutamine salts requiring specific safety protocols .

Biological Activity

Glycyl-L-glutamine monohydrate (Gly-Gln) is a dipeptide composed of glycine and L-glutamine, recognized for its biological activities and applications in various fields, especially in the medical and nutritional sciences. This article delves into the biological activity of Gly-Gln, supported by research findings, case studies, and relevant data.

Basic Information:

  • CAS Number: 13115-71-4
  • Molecular Formula: C7H13N3O4
  • Synonyms: Gly-Gln-OH, glycylglutamine
  • EINECS Number: 700-144-0

Gly-Gln is noted for its stability compared to free glutamine, making it a suitable substitute in cell culture media and various therapeutic applications .

1. Neurotrophic Effects

Glycyl-L-glutamine has been identified as a neurotrophic factor that supports the maintenance of acetylcholinesterase (AChE) levels in cultured embryonic rat skeletal muscle. In an experimental study, Gly-Gln was infused into the superior cervical ganglion (SCG) of denervated cats, resulting in significant increases in AChE and butyrylcholinesterase (BtChE) levels at certain concentrations . This suggests that Gly-Gln plays a crucial role in neuronal health and repair.

2. Cardioprotective Properties

Research has demonstrated that Gly-Gln provides protection against ischemia-reperfusion injury in cardiac tissues. In experiments involving young and middle-aged rat hearts, the presence of Gly-Gln significantly improved post-ischemic recovery metrics such as the rate pressure product (RPP) and reduced reperfusion damage . Specifically, a concentration of 5 mM Gly-Gln resulted in notable improvements in cardiac function post-ischemia.

The biological activity of Gly-Gln can be attributed to several mechanisms:

  • Stabilization of Glutamine Levels: Gly-Gln serves as a stable source of glutamine, which is essential for various cellular functions including protein synthesis and immune response regulation.
  • Neuroprotective Mechanisms: By enhancing AChE activity, Gly-Gln supports neurotransmission and may aid in recovery from nerve injuries.
  • Cardiac Metabolism Support: Gly-Gln's role in improving metabolic fitness during ischemic conditions highlights its potential as a therapeutic agent in cardiac health.

Case Study 1: Neurotrophic Factor Assessment

In a controlled experiment, rats received infusions of varying concentrations of Gly-Gln. Results indicated that concentrations above 105M10^{-5}M significantly elevated AChE levels in the SCG, underscoring its potential as a neuroprotective agent .

Case Study 2: Myocardial Protection

A study involving isolated rat hearts showed that Gly-Gln administration during ischemic events led to improved contractile function and reduced lactate accumulation during reperfusion. The findings suggest that Gly-Gln can mitigate ischemia-induced damage effectively .

Applications in Clinical Settings

Glycyl-L-glutamine is increasingly being utilized in clinical nutrition to support critically ill patients. Its role in enhancing immune function and gut barrier integrity makes it vital for recovery from severe infections and surgeries . Additionally, its incorporation into nutritional formulations aims to optimize recovery outcomes by providing stable glutamine sources.

Data Summary Table

ParameterEffect of Glycyl-L-glutamineReference
AChE ActivityIncreased at 105M10^{-5}M
Cardiac RPP ImprovementFrom 1964 to 4008 mmHg beat/min
Reperfusion Damage ReductionSignificant decrease observed
Immune Function EnhancementImproved in critically ill patients

Q & A

Basic: What are the methodological considerations for substituting L-glutamine with Glycyl-L-glutamine monohydrate in mammalian cell culture?

Answer:
this compound is a heat-stable dipeptide that avoids the spontaneous degradation of L-glutamine into toxic ammonia in cell culture media. To substitute effectively:

  • Preparation: Dissolve in sterile water at 50 mg/mL (solubility per ), filter-sterilize, and add to media at 0.5–2 mM (adjust based on cell type).
  • Stability Testing: Pre-incubate media at 37°C for 24–72 hours and compare cell viability/proliferation against glutamine-containing media using assays like MTT or ATP quantification .
  • Ammonia Monitoring: Measure ammonia levels via enzymatic assays or ion-selective electrodes to confirm reduced degradation .

Basic: What storage and handling protocols ensure the stability of this compound?

Answer:

  • Storage: Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydration. For reconstituted solutions, aliquot and store at -80°C for ≤1 year to avoid freeze-thaw degradation .
  • Handling: Work under inert gas (e.g., nitrogen) when weighing to minimize hygroscopicity. Verify purity via HPLC (>97%) before critical experiments .

Advanced: How can researchers resolve discrepancies in reported solubility values (e.g., 50 mg/mL vs. 154 g/L) for this compound?

Answer:
Discrepancies arise from:

  • Hydration State: Confirm whether values refer to the monohydrate (C₇H₁₅N₃O₅, MW 221.21) or anhydrous form. The monohydrate’s solubility is ~50 mg/mL (50 g/L) in water at 25°C , while higher values (154 g/L) may reflect anhydrous forms or elevated temperatures (e.g., 20°C in ).
  • Methodology: Compare gravimetric (weight-based) vs. spectrophotometric (HPLC/UV) quantification. Use dynamic light scattering (DLS) to assess aggregation in supersaturated solutions .

Advanced: What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

Answer:

  • Thermal Stress Testing: Incubate solutions at 37°C (pH 7.4) for 0–7 days. Quantify intact compound via reverse-phase HPLC with UV detection (λ = 210 nm) and degradation products via LC-MS .
  • Hydrolytic Stability: Test pH-dependent stability (pH 2–9) using simulated gastric/intestinal buffers. Monitor peptide bond cleavage via NMR or mass spectrometry .
  • Cell-Based Validation: Compare metabolite profiles (e.g., glutamine, glutamate) in media using LC-MS after 48-hour culture with/without heat treatment .

Advanced: How should researchers quantify this compound in complex biological matrices (e.g., serum, tissue homogenates)?

Answer:

  • Extraction: Use protein precipitation with acetonitrile (4:1 v/v) followed by solid-phase extraction (SPE) to isolate the compound from interferents .
  • Quantification: Employ LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile). Use deuterated Glycyl-L-glutamine as an internal standard to correct for matrix effects .
  • Validation: Assess recovery (>85%), precision (CV <15%), and limit of detection (LOD <10 ng/mL) per ICH guidelines .

Advanced: What strategies address contradictions in the reported bioactivity of this compound as a β-endorphin antagonist?

Answer:

  • Receptor Binding Assays: Perform competitive radioligand binding assays (e.g., using ³H-β-endorphin) to measure IC₅₀ values. Validate with cell lines expressing μ-opioid receptors .
  • Functional Studies: Use cAMP accumulation or calcium flux assays to assess antagonism. Compare results across cell types (e.g., neuronal vs. non-neuronal) to identify context-dependent effects .
  • In Vivo Correlation: Administer the compound in animal models (e.g., tail-flick test) and correlate plasma levels (via LC-MS) with analgesic reversal .

Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

  • Purity: Use HPLC with a UV detector (retention time comparison) and confirm >97% purity .
  • Structural Confirmation: Perform ¹H/¹³C NMR (D₂O, δ 3.5–4.5 ppm for α-protons) and high-resolution mass spectrometry (HRMS; [M+H]⁺ = 222.0984) .
  • Water Content: Validate via Karl Fischer titration (7–10% moisture) to confirm monohydrate stoichiometry .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Answer:

  • Solid-Phase Synthesis: Use Fmoc-protected glutamine and glycine on Wang resin. Optimize coupling efficiency (e.g., HOBt/DIC activation) and cleavage conditions (95% TFA) .
  • Crystallization: Recrystallize from ethanol/water (3:1) to obtain monohydrate crystals. Characterize via X-ray diffraction and thermogravimetric analysis (TGA) to confirm hydration .
  • Green Chemistry: Explore enzymatic synthesis using peptidases in aqueous buffers to reduce solvent waste .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycyl-L-glutamine monohydrate

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